1-(Piperazin-1-yl)propan-2-ol 1-(Piperazin-1-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 1074-54-0
VCID: VC21017985
InChI: InChI=1S/C7H16N2O/c1-7(10)6-9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3
SMILES: CC(CN1CCNCC1)O
Molecular Formula: C7H16N2O
Molecular Weight: 144.21 g/mol

1-(Piperazin-1-yl)propan-2-ol

CAS No.: 1074-54-0

Cat. No.: VC21017985

Molecular Formula: C7H16N2O

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

1-(Piperazin-1-yl)propan-2-ol - 1074-54-0

Specification

CAS No. 1074-54-0
Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
IUPAC Name 1-piperazin-1-ylpropan-2-ol
Standard InChI InChI=1S/C7H16N2O/c1-7(10)6-9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3
Standard InChI Key XAKIZRLIXGLPBW-UHFFFAOYSA-N
SMILES CC(CN1CCNCC1)O
Canonical SMILES CC(CN1CCNCC1)O

Introduction

Chemical Structure and Properties

1-(Piperazin-1-yl)propan-2-ol (CAS 1074-54-0) is a piperazine derivative featuring a secondary alcohol functional group. Its molecular formula is C₇H₁₆N₂O, with a molecular weight of 144.21 g/mol. The compound's structure consists of a piperazine ring connected to a propan-2-ol backbone, creating a versatile scaffold capable of undergoing various chemical modifications.

The physical and chemical properties of 1-(Piperazin-1-yl)propan-2-ol are summarized in the following table:

PropertyValue
CAS Number1074-54-0
Molecular FormulaC₇H₁₆N₂O
Molecular Weight144.21 g/mol
IUPAC Name1-piperazin-1-ylpropan-2-ol
Canonical SMILESCC(CN1CCNCC1)O
Physical StateNot specified in available data
Structural FeaturesPiperazine ring with propan-2-ol backbone

The compound's chemical structure facilitates its interaction with various biological receptors and enzymes, contributing to its pharmacological potential. Its piperazine ring is pivotal for its biological activity, while the hydroxyl group allows for additional modifications and functional group transformations.

Synthesis Methods

Multiple synthetic routes exist for the preparation of 1-(Piperazin-1-yl)propan-2-ol. One common method involves the reaction of piperazine with propylene oxide. In this process, piperazine acts as a nucleophile that attacks the epoxide ring of propylene oxide, resulting in the formation of the target compound.

Another viable synthetic approach employs reductive amination of 1-(2-hydroxypropyl)piperazine with formaldehyde and hydrogen in the presence of catalysts such as palladium on carbon. This method typically produces high yields of the desired product.

For industrial applications, continuous flow synthesis has proven advantageous. This technique allows for efficient, scalable production by continuously feeding reactants into a reactor under carefully controlled conditions (temperature, pressure, catalyst concentration) to optimize yield and purity.

Biological Activity and Mechanism of Action

1-(Piperazin-1-yl)propan-2-ol has been identified as a triple reuptake inhibitor for serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT). This mechanism enhances neurotransmitter concentrations in the synaptic cleft, potentially improving mood and alleviating symptoms associated with depression .

The compound has also demonstrated cardiotonic activity, potentially functioning as an antiarrhythmic agent, antihypertensive, or antianginal drug. Its mechanism involves binding to L-type calcium channels in heart muscle cells, preventing calcium entry, inhibiting cell membrane depolarization, and reducing the strength of contractions .

Research indicates several biological activities attributed to this compound:

Applications in Medicinal Chemistry

1-(Piperazin-1-yl)propan-2-ol serves as a valuable intermediate in several medicinal chemistry applications. Its structural features allow for diverse functionalization at both the piperazine nitrogen atoms and the propan-2-ol backbone.

Pharmaceutical Development

The compound is frequently employed in the synthesis of bioactive molecules targeting:

  • Neurological disorders: Derivatives show potential for treating conditions such as depression and anxiety through modulation of neurotransmitter systems .

  • Antimicrobial agents: Some derivatives demonstrate activity against various bacterial strains.

  • Radioprotective compounds: Piperazine derivatives can enhance cellular resilience against radiation damage.

Derivatives and Their Applications

A series of substituted phenoxy-3-piperazin-1-yl-propan-2-ols has been synthesized and evaluated for PTP1B inhibitory activity in vitro and for antidiabetic activity in vivo. Two molecules (4a and 5b) showed PTP1B inhibition of 31.58% and 35.90% at 100 μM concentration. Compound 4a also demonstrated 40.3% normalization of plasma glucose levels at 100mg/kg in Sugar-loaded model (SLM) and 32% activity in Streptozodocin model (STZ) .

Docking studies of these molecules revealed that hydrogen bond formation with Arg221 is important for activity, providing insights for further structural optimizations .

Research Findings

Triple Reuptake Inhibitor Activity

Novel 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives have been designed and synthesized as potential triple reuptake inhibitors. Through neurotransmitter transporter uptake assays, researchers evaluated their inhibitory activities against serotonin, norepinephrine, and dopamine transporters .

One compound, identified as compound 19, exhibited the most potent inhibitory activities against all three monoamine neurotransmitter transporters. The research included determination of IC₅₀ values against SERT, NET, and DAT, as well as docking studies to predict binding modes with these transporters .

This research is particularly significant because triple reuptake inhibitors could offer advantages over traditional antidepressants like selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors, which have limitations including slow onset of action, side effects, and low remission rates .

Antidepressant Activity

Studies have demonstrated that compounds similar to 1-(Piperazin-1-yl)propan-2-ol exhibit significant antidepressant effects through their action on neurotransmitter systems. This research suggests potential applications in developing novel treatments for depression and anxiety disorders.

Neuroprotective Properties

Research indicates that derivatives of piperazine compounds show potential neuroprotective effects by reducing oxidative stress in neuronal cells. These findings highlight possible applications in treating neurodegenerative conditions.

Comparative Analysis with Similar Compounds

Several compounds structurally related to 1-(Piperazin-1-yl)propan-2-ol exist, each with distinctive properties and applications. For comparison, let's examine N-(2-Hydroxyethyl)piperazine (CAS 103-76-4):

Property1-(Piperazin-1-yl)propan-2-olN-(2-Hydroxyethyl)piperazine
Molecular FormulaC₇H₁₆N₂OC₆H₁₄N₂O
Molecular Weight144.21 g/mol130.19 g/mol
CAS Number1074-54-0103-76-4
StructureContains propan-2-ol groupContains ethanol group
Physical StateNot specified in dataColorless liquid
Boiling PointNot specified in data242-246°C
Melting PointNot specified in data-39°C
ApplicationsPharmaceutical intermediates, triple reuptake inhibitorsPolyurethane catalysts, corrosion inhibitors, surfactants, pharmaceuticals

N-(2-Hydroxyethyl)piperazine has broader industrial applications, being used as an intermediate in the manufacture of polyurethane catalysts, corrosion inhibitors, surfactants, synthetic fibers, and pharmaceuticals. It is also used to synthesize triethylenediamine .

Another related compound is 1-Fluoro-3-(piperazin-1-yl)propan-2-ol, which combines a fluorine atom with a piperazine ring. This modification potentially alters its pharmacological properties, making it of interest for different medicinal applications compared to 1-(Piperazin-1-yl)propan-2-ol.

What distinguishes 1-(Piperazin-1-yl)propan-2-ol is its specific action as a triple reuptake inhibitor, which may provide broader therapeutic effects compared to compounds that target individual neurotransmitter systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator